5-Amino-8-fluoroquinoline-2-carbaldehyde
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Overview
Description
5-Amino-8-fluoroquinoline-2-carbaldehyde: is a fluorinated quinoline derivative with the molecular formula C10H7FN2O and a molecular weight of 190.17 g/mol . This compound is part of the quinoline family, which is known for its wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-8-fluoroquinoline-2-carbaldehyde typically involves the fluorination of quinoline derivatives. One common method includes the direct fluorination of 6-methoxyquinoline at position 5, followed by subsequent reactions to introduce the amino and aldehyde groups . The reaction conditions often involve the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled temperatures and solvent conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-8-fluoroquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like or .
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Diazonium salts in the presence of a catalyst.
Major Products Formed:
Oxidation: 5-Amino-8-fluoroquinoline-2-carboxylic acid.
Reduction: 5-Amino-8-fluoroquinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
5-Amino-8-fluoroquinoline-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antibacterial, antineoplastic, and antiviral activities.
Mechanism of Action
The mechanism of action of 5-Amino-8-fluoroquinoline-2-carbaldehyde involves its interaction with specific molecular targets. The fluorine atom enhances its biological activity by increasing its binding affinity to enzymes and receptors. The compound can inhibit various enzymes, leading to antibacterial and antineoplastic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
Comparison: 5-Amino-8-fluoroquinoline-2-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group, which allows for a wider range of chemical modifications and biological interactions. The fluorine atom at position 8 enhances its biological activity compared to non-fluorinated quinoline derivatives .
Properties
Molecular Formula |
C10H7FN2O |
---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
5-amino-8-fluoroquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H7FN2O/c11-8-3-4-9(12)7-2-1-6(5-14)13-10(7)8/h1-5H,12H2 |
InChI Key |
WNFWMYRAPQADLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1C=O)F)N |
Origin of Product |
United States |
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